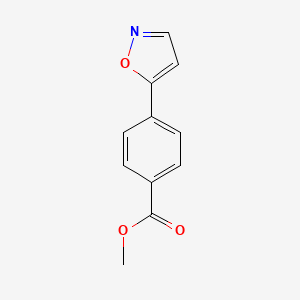

Methyl 4-(isoxazol-5-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

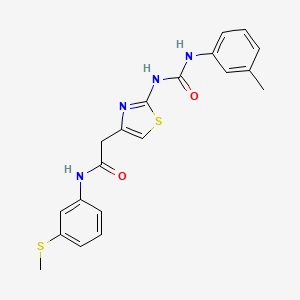

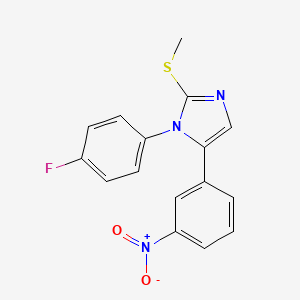

“Methyl 4-(isoxazol-5-yl)benzoate” is a chemical compound with the molecular formula C22H23NO4 . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities .

Synthesis Analysis

Isoxazoles can be synthesized using various methods. Two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 52 bonds. There are 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aromatic), 1 ether (aromatic), and 1 Isoxazole .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Physical And Chemical Properties Analysis

The average mass of “this compound” is 365.422 Da and its monoisotopic mass is 365.162720 Da .科学的研究の応用

Chemical Synthesis and Intermediate Applications

Methyl 4-(isoxazol-5-yl)benzoate serves as an important intermediate in the synthesis of various chemical compounds. Lou Hong-xiang (2012) detailed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, emphasizing its role as a critical intermediate for the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. The study elaborated on optimizing reaction conditions to enhance yield, showcasing the compound's utility in complex organic syntheses Lou Hong-xiang (2012).

Corrosion Inhibition

This compound derivatives have been evaluated for their corrosion inhibition properties. A study by Ammal, Prajila, and Joseph (2018) on benzimidazole bearing 1, 3, 4-oxadiazoles demonstrated their effectiveness in mitigating corrosion on mild steel in acidic environments. This research highlighted the compound's potential in protective coatings and industrial maintenance, providing insights into the physicochemical and theoretical aspects of corrosion inhibition Ammal et al. (2018).

Crystal Engineering

In crystal engineering, the adaptability of this compound derivatives under varying conditions has been explored. For instance, Johnstone et al. (2010) investigated methyl 2-(carbazol-9-yl)benzoate, highlighting its unique behavior in crystallizing with eight molecules in the asymmetric unit. Under high pressure, it transformed to a structure with fewer molecules per unit, demonstrating the influence of external conditions on molecular arrangements and the potential for engineering materials with specific crystal properties Johnstone et al. (2010).

Environmental and Water Treatment Studies

Research on polar pollutants in municipal wastewater revealed the presence and removal efficiencies of various organic contaminants, including benzotriazoles and their derivatives. Reemtsma et al. (2010) discussed the challenges in eliminating these compounds from water sources, underscoring the necessity for effective treatment technologies. Although this compound was not explicitly mentioned, this research contextually relates to the broader category of trace pollutants in water treatment studies Reemtsma et al. (2010).

将来の方向性

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a convenient platform for the development of new inhibitors of AChE towards the treatment of Alzheimer’s disease .

作用機序

Target of Action

Methyl 4-(isoxazol-5-yl)benzoate is a derivative of isoxazole, a five-membered heterocyclic compound . Isoxazoles are known to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties . .

Mode of Action

For instance, the presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Biochemical Pathways

Isoxazoles are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Isoxazoles are known to have various biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .

特性

IUPAC Name |

methyl 4-(1,2-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-12-15-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCTXCZVDFSQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196059-61-6 |

Source

|

| Record name | methyl 4-(1,2-oxazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

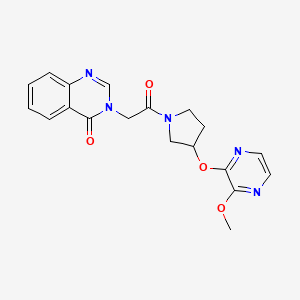

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

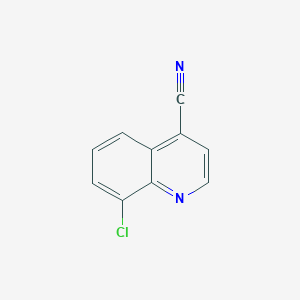

![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)

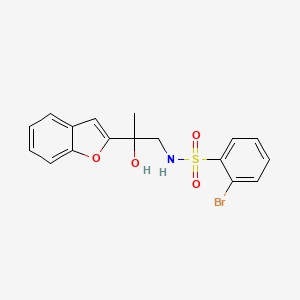

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)

![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)